2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a pyrimidinone core, and a sulfanylmethyl group attached to a methylpyrimidine moiety.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-15-7-8-22-21(23-15)30-14-16-13-19(28)25-20(24-16)27-11-9-26(10-12-27)17-5-3-4-6-18(17)29-2/h3-8,13H,9-12,14H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTWEIKNTAVZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction. The pyrimidinone core is synthesized separately and then coupled with the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone core to a dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl group or the sulfanylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it potentially useful in treating conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target alpha1-adrenergic receptors with high affinity sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
